molecular formula C15H21ClN2O3 B4720306 N,N-dibutyl-4-chloro-3-nitrobenzamide

N,N-dibutyl-4-chloro-3-nitrobenzamide

Cat. No.: B4720306
M. Wt: 312.79 g/mol
InChI Key: KEUNYFUIFGHDNH-UHFFFAOYSA-N
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Description

N,N-dibutyl-4-chloro-3-nitrobenzamide is a chemical compound with the molecular formula C15H21ClN2O3 and a molecular weight of 312.799 g/mol . This compound is known for its unique structural features, which include a nitro group, a chloro group, and dibutyl amide substituents on a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N,N-dibutyl-4-chloro-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with dibutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

N,N-dibutyl-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N,N-dibutyl-4-chloro-3-nitrobenzamide is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential pharmacological properties, including its effects on specific biological pathways.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dibutyl amide moiety contributes to the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

N,N-dibutyl-4-chloro-3-nitrobenzamide can be compared with other similar compounds, such as:

    N,N-dibutyl-4-chloro-3-aminobenzamide: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.

    N,N-dibutyl-4-chloro-3-nitrobenzoic acid: This compound has a carboxylic acid group instead of an amide group, influencing its solubility and chemical behavior.

    N,N-dibutyl-4-chloro-3-nitroaniline:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

N,N-dibutyl-4-chloro-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-3-5-9-17(10-6-4-2)15(19)12-7-8-13(16)14(11-12)18(20)21/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUNYFUIFGHDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.